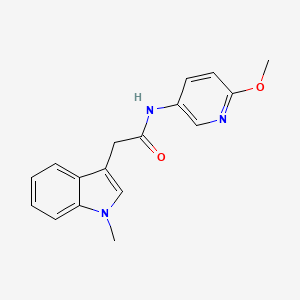![molecular formula C20H28N6O B12174676 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine](/img/structure/B12174676.png)
1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl halides.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the tetrazole, cyclohexyl, and piperazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific receptors.
Industry: Used in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidine
- 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine
Uniqueness
The uniqueness of 1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine lies in its specific combination of functional groups, which might confer unique binding properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C20H28N6O |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone |
InChI |
InChI=1S/C20H28N6O/c1-16-6-7-18(17(2)14-16)24-10-12-25(13-11-24)19(27)20(8-4-3-5-9-20)26-15-21-22-23-26/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Clave InChI |
JGMXRXMSCIVQCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCCCC3)N4C=NN=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12174595.png)
![3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B12174602.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one](/img/structure/B12174622.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide](/img/structure/B12174628.png)


![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12174650.png)
![4-[(4-chlorophenyl)thio]-2-phenylThiazole](/img/structure/B12174653.png)
![N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12174654.png)
![1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12174655.png)


![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12174663.png)
